2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and is characterized by its methoxy and phenol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol, resulting in the formation of the imine compound . The reaction is usually carried out at room temperature and yields a high purity product after filtration and washing with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sodium borohydride or lithium aluminum hydride can enhance the reduction steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include secondary amines, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Methoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol
- 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-4-3-7-16(17)21-10-12-22(13-11-21)20-14-15-6-5-9-18(25-2)19(15)23/h3-9,14,23H,10-13H2,1-2H3/b20-14+ |
InChI Key |
GXHJDFKWUBEMIV-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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